6-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
6-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with intriguing properties. This compound belongs to the class of oxadiazoles, known for their biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves a multi-step process:
Formation of 1,2,4-Oxadiazole Ring: : One common method is to react an appropriate hydrazine derivative with a carboxylic acid derivative in the presence of a dehydrating agent, such as phosphoryl chloride.
Introduction of Trifluoromethyl Group: : The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide.
Cyclization: : The formation of the 2,3-dihydro-1,3-benzoxazole ring is typically achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, these steps are optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and waste. Key considerations include the selection of reagents, reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Under specific conditions, 6-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be conducted to modify the compound, resulting in reduced derivatives that may exhibit different properties.
Substitution: : The compound can participate in various substitution reactions, where functional groups are replaced by other substituents, often using catalysts and specific reagents.
Oxidation Reagents: : Peroxides, permanganates.
Reduction Reagents: : Hydrides, hydrogenation catalysts.
Substitution Reagents: : Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 6-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1,3-benzoxazol-2-one is utilized as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis and material science.
Biology: In biological research, this compound is often investigated for its potential as a bioactive agent. Its structure suggests it may exhibit antimicrobial, antifungal, or other pharmacological activities.
Medicine: In medicine, research focuses on its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors. Its unique structure makes it a candidate for drug discovery and development.
Industry: Industrial applications may include its use in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its functional groups make it valuable in various industrial processes.
Mechanism of Action
The mechanism by which 6-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to observed biological or chemical effects. Detailed studies are often required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds:
5-(trifluoromethyl)-1,2,4-oxadiazole: : Shares the trifluoromethyl and oxadiazole motifs.
2,3-dihydro-1,3-benzoxazol-2-one: : Contains the benzoxazole core structure.
Uniqueness: 6-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the combination of these functional groups, resulting in distinct properties and applications not observed in its individual components or other related compounds. This uniqueness is often explored in research to develop new materials, drugs, or industrial applications.
Properties
CAS No. |
2101468-03-3 |
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Molecular Formula |
C10H4F3N3O3 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
6-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H4F3N3O3/c11-10(12,13)8-15-7(16-19-8)4-1-2-5-6(3-4)18-9(17)14-5/h1-3H,(H,14,17) |
InChI Key |
PSRXSEPUXROEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NOC(=N3)C(F)(F)F)OC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
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